molecular formula C13H16N4O3 B2740529 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea CAS No. 1234833-35-2

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea

Katalognummer: B2740529
CAS-Nummer: 1234833-35-2
Molekulargewicht: 276.296
InChI-Schlüssel: YZVNOWCMMPLJAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a synthetic chemical hybrid compound incorporating a urea functional group linked to a 3-methyl-1,2,4-oxadiazole heterocycle via a benzyl bridge. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel bioactive molecules. The 1,2,4-oxadiazole moiety is a privileged scaffold in pharmaceutical research due to its bioisosteric properties, often serving as a replacement for ester or amide functionalities to enhance metabolic stability and improve drug-like characteristics . Compounds featuring the 1,2,4-oxadiazole heterocycle have demonstrated a wide spectrum of biological activities in scientific literature, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . The urea functionality present in this compound is also a valuable pharmacophore known for its ability to participate in hydrogen bonding interactions with biological targets, which can enhance binding affinity and selectivity. Researchers investigating factor Xa inhibition for anticoagulant development may find this structural motif particularly relevant, as urea-containing compounds have shown promise in this area of research . This chemical is provided as a high-purity compound specifically designed for research applications in early drug discovery, hit-to-lead optimization, and structure-activity relationship (SAR) studies. Researchers can utilize this compound as a building block for the synthesis of more complex molecules or as a reference standard in biological screening assays. This product is intended for research use only by qualified laboratory professionals and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet and implement appropriate safety precautions before handling.

Eigenschaften

IUPAC Name

1-[(4-methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O3/c1-9-16-12(20-17-9)8-15-13(18)14-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZVNOWCMMPLJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and nitriles, under acidic or basic conditions.

    Attachment of the Methoxybenzyl Group: The methoxybenzyl group can be introduced via nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with an amine or urea derivative.

    Final Coupling Reaction: The final step involves coupling the oxadiazole ring with the methoxybenzyl group through a urea linkage, typically using reagents like carbodiimides or isocyanates under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Analyse Chemischer Reaktionen

Reactivity of the Urea Moiety

The urea group (-NHCONH-) exhibits nucleophilic and hydrogen-bonding properties, enabling the following reactions:

Acid/Base-Catalyzed Hydrolysis

  • Conditions : Hydrolysis occurs in acidic (e.g., HCl/H₂O) or basic (e.g., NaOH/H₂O) media at elevated temperatures (80–100°C) .

  • Products :

    • Acidic hydrolysis yields 4-methoxybenzylamine and CO₂.

    • Basic hydrolysis produces carbamic acid intermediates, which decompose to 3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)amine.

Condensation with Carbonyl Compounds

  • Conditions : Reacts with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux with catalytic acetic acid .

  • Products : Forms Schiff base derivatives, such as N-(4-methoxybenzyl)-N’-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamimidic acid .

Nucleophilic Substitution

  • Conditions : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ at 60°C .

  • Products : Generates N-alkylated ureas (e.g., methylation at the urea nitrogen) .

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole ring is electron-deficient, making it susceptible to electrophilic and ring-opening reactions:

Electrophilic Substitution

  • Conditions : Nitration (HNO₃/H₂SO₄) or sulfonation (SO₃/H₂SO₄) at 0–25°C .

  • Products : Substitution occurs at the 5-position of the oxadiazole ring due to its meta-directing nature .

Ring-Opening Reactions

  • Conditions :

    • Acidic : HCl/EtOH at 80°C cleaves the oxadiazole ring to form amidoxime intermediates .

    • Basic : NaOH/H₂O generates nitrile oxides , which dimerize or react with nucleophiles .

  • Products :

    • Acidic: 3-methyl-5-(aminomethyl)-1,2,4-oxadiazole .

    • Basic: 3-methyl-5-(cyanomethyl)urea derivatives .

Cyclization Reactions

  • Conditions : Heating in DMF with POCl₃ or PCl₅ .

  • Products : Forms triazolo-oxadiazole hybrids via intramolecular cyclization between the urea NH and oxadiazole ring .

Metal-Catalyzed Coupling

  • Conditions : Suzuki coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) .

  • Products : Biaryl derivatives at the oxadiazole 5-position .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes in protic solvents (H₂O, MeOH) under acidic/basic conditions .

  • Catalytic Effects : Triethylamine enhances nucleophilic substitution rates by scavenging HCl .

Mechanistic Insights

  • Urea Reactivity : The NH groups act as hydrogen-bond donors, facilitating interactions with electrophiles or catalysts .

  • Oxadiazole Activation : Ring strain and electron-withdrawing effects make the C–O bond prone to cleavage, especially under acidic conditions .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole derivatives. For instance, 1,3,4-oxadiazoles have been reported to exhibit cytotoxic effects against various cancer cell lines. In one study, derivatives similar to 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea demonstrated significant inhibitory effects on cancer cell proliferation with IC50 values indicating strong potency against breast cancer cell lines (MDA-MB-231) and leukemia cell lines (CCRF-CEM) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
AMDA-MB-2312.09
BCCRF-CEM0.2757
CPC-30.41785

Anti-inflammatory Properties

The anti-inflammatory potential of oxadiazoles has also been explored. Compounds with similar structures have shown promise in inhibiting inflammatory pathways and cytokine production. Studies indicate that modifications in the oxadiazole structure can lead to enhanced anti-inflammatory activity .

Table 2: Anti-inflammatory Activity of Related Compounds

CompoundMechanism of ActionReference
DInhibition of TNF-alpha production
ECOX inhibition

Mechanistic Insights

The mechanism of action for compounds like this compound often involves the modulation of key signaling pathways associated with cancer cell growth and inflammation. For example, the inhibition of telomerase activity has been noted in some oxadiazole derivatives, which may contribute to their anticancer effects .

Case Studies and Research Findings

Several case studies have documented the synthesis and biological evaluation of oxadiazole-containing compounds:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and evaluated their anticancer activity using MTT assays against multiple cell lines. The results indicated that certain modifications could significantly enhance potency .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that electron-donating groups on the aromatic ring can improve biological activity against cancer cells while electron-withdrawing groups tend to decrease it .

Wirkmechanismus

The mechanism of action of 1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The oxadiazole ring and methoxybenzyl group may play key roles in binding interactions and the overall bioactivity of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Linkages

Compound 14 ():
  • Structure: 1-([1,1'-Biphenyl]-4-yl)-3-((3S,5S)-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)urea.
  • Molecular Weight: 400.18 g/mol (C₂₃H₂₂N₅O₂).
  • Comparison: Biphenyl group enhances lipophilicity compared to the 4-methoxybenzyl group.
N-(2-Bromophenyl)-N'-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea ():
  • Comparison:
    • Bromophenyl group increases steric bulk and electronegativity versus the methoxybenzyl group.
    • Cyclohexyl-oxadiazole moiety may enhance metabolic stability but reduce membrane permeability .

Analogues with Heterocyclic Modifications

Compound 10f ():
  • Structure: 3-(4-Methoxyphenyl-1,2,4-oxadiazol-5-yl)methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate.
  • Molecular Weight: ~370–390 g/mol (based on formula).
  • Comparison: Benzoxazine-acetate group introduces ester functionality, improving solubility but increasing susceptibility to hydrolysis.
Navacaprant ():
  • Structure: Quinoline derivative with a 3-methyl-1,2,4-oxadiazole and piperidine-ethylamine group.
  • Molecular Weight: 465.56 g/mol (C₂₅H₃₂FN₅O₂).
  • Comparison: Quinoline core enables CNS penetration, unlike the simpler aromatic system in the target compound. Fluorine atom enhances bioavailability and target affinity .

Analogues with Non-Urea Linkers

2-[[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide ():
  • Structure: Benzamide-thioether linked to oxadiazole.
  • Molecular Weight: ~420–440 g/mol (estimated).
  • Comparison:
    • Thioether and benzamide groups replace urea, altering pharmacokinetics (e.g., longer half-life).
    • Nitrophenyl group introduces redox activity, which may limit therapeutic utility .
Compound 19 ():
  • Structure: 3-((4-(4-(3-Methyl-1,2,4-oxadiazol-5-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)carbamoyl)benzoic acid.
  • Molecular Weight: ~450–470 g/mol (estimated).
  • Comparison:
    • Trifluoromethylpyrazole increases electronegativity and acidity, enhancing binding to charged targets.
    • Carboxylic acid group improves water solubility but may limit blood-brain barrier penetration .

Key Findings and Implications

  • Structural Flexibility vs. Stability : The target compound’s urea linkage and methoxybenzyl group balance hydrogen-bonding capacity and lipophilicity, making it suitable for peripheral targets. In contrast, bulkier analogues (e.g., Compound 14) prioritize target affinity at the expense of solubility.
  • Role of Heterocycles: The 1,2,4-oxadiazole ring is a common motif for metabolic stability, but its positioning (e.g., fused with quinoline in navacaprant) dictates therapeutic application .
  • Functional Group Trade-offs : Carboxylic acids (Compound 19) or esters (Compound 10f) improve solubility but introduce instability, whereas thioethers () extend half-life but require careful toxicity profiling.

Biologische Aktivität

1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea is a compound that incorporates both a methoxybenzyl group and a 1,2,4-oxadiazole moiety. The oxadiazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by recent research findings and case studies.

Anticancer Activity

Recent studies indicate that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant anticancer properties. For instance, oxadiazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .

In a specific case study involving related oxadiazole compounds, it was demonstrated that these derivatives can effectively reduce cell viability in various cancer cell lines. The IC50 values for these compounds ranged from 0.0046 mM to 0.075 mM against MDA-MB-231 breast cancer cells .

Anti-inflammatory and Antioxidant Properties

The anti-inflammatory potential of oxadiazole derivatives has been well-documented. For example, studies have shown that substituents on the oxadiazole ring can modulate its anti-inflammatory activity by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) .

Additionally, antioxidant activity has been attributed to the presence of methoxy groups, which enhance the electron-donating ability of the compound. This property is crucial for scavenging free radicals and reducing oxidative stress .

Antimicrobial Activity

The antimicrobial efficacy of oxadiazole derivatives has also been explored extensively. Compounds similar to this compound have shown promising results against various bacterial strains. A study reported that certain oxadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The oxadiazole moiety can interact with active sites of enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest : Some studies have indicated that these compounds may induce cell cycle arrest in cancer cells by influencing regulatory proteins.
  • Apoptosis Induction : Oxadiazoles have been linked to the activation of apoptotic pathways in tumor cells.

Data Table: Biological Activity Summary

Biological ActivityIC50/ MIC ValuesReference
Anticancer (MDA-MB-231)0.0046 - 0.075 mM
Anti-inflammatory (COX inhibition)N/A
Antimicrobial (Staphylococcus aureus)10 µg/mL

Q & A

Q. What are the optimal synthetic routes for 1-(4-methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves coupling a 4-methoxybenzylamine derivative with a pre-functionalized 3-methyl-1,2,4-oxadiazole intermediate. Key steps include:

  • Oxadiazole Core Formation : Cyclization of amidoximes with acylating agents (e.g., acetic anhydride) under reflux conditions (80–100°C) to form the 1,2,4-oxadiazole ring .
  • Urea Linkage : Reacting the oxadiazole-methylamine intermediate with 4-methoxybenzyl isocyanate in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
  • Purification : Column chromatography (silica gel, 10% MeOH/DCM) or recrystallization (ethanol/water) yields >75% purity. Monitor by TLC (Rf ~0.45 in 10% MeOH/DCM) .

Q. What analytical techniques are critical for characterizing this compound, and how are discrepancies in spectral data resolved?

  • Melting Point (mp) : Confirm purity (e.g., mp 98–109°C for analogous oxadiazoles) .
  • NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlaps (e.g., methoxybenzyl protons at δ 3.8 ppm, oxadiazole methyl at δ 2.5 ppm) .
  • HPLC : Use C18 columns (acetonitrile/water gradient) to detect impurities. Discrepancies in retention times may indicate isomerization or degradation .

Q. What safety protocols are essential for handling this compound, given its toxicity profile?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye irritation (H315, H319) .
  • Ventilation : Use fume hoods to mitigate respiratory risks (H335). Store in airtight containers in well-ventilated areas .
  • Waste Disposal : Segregate hazardous waste and consult institutional guidelines for incineration or chemical treatment .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and guide synthetic modifications?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (e.g., HOMO-LUMO gaps for nucleophilic/electrophilic sites) .
  • Docking Studies : Model interactions with biological targets (e.g., plasmodium enzymes) to prioritize substituents for enhanced binding .

Q. How do structural variations (e.g., substituents on the oxadiazole or benzyl groups) affect bioactivity and metabolic stability?

  • SAR Studies : Replace the 4-methoxy group with electron-withdrawing groups (e.g., -CF₃) to enhance target affinity. For example, 3-trifluoromethyl analogues show improved antiplasmodial IC₅₀ values .
  • Metabolic Stability : Introduce methyl groups on the urea backbone to reduce CYP450-mediated oxidation. Test in microsomal assays .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Dose-Response Curves : Use Hill slope analysis to compare potency (e.g., EC₅₀) in cell-based vs. enzyme inhibition assays .
  • Counter-Screening : Test against related off-target proteins (e.g., human kinases) to confirm selectivity .

Q. How can stability studies (pH, temperature, light) inform formulation strategies for in vivo applications?

  • pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24h. Monitor degradation by HPLC; acidic conditions may hydrolyze the oxadiazole ring .
  • Photostability : Expose to UV light (320–400 nm) for 48h. Use amber vials if degradation exceeds 10% .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC₁₄H₁₇N₃O₃Calculated
Molecular Weight275.31 g/molCalculated
Melting Point105–109°C (analogous compounds)
LogP (Predicted)2.1 (ChemAxon)

Q. Table 2. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Reaction Temperature0–5°C (urea coupling step)Reduces side products by 30%
Solvent for CyclizationToluene (reflux)Increases oxadiazole purity to >90%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.